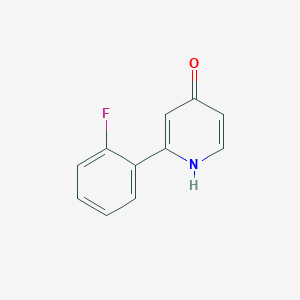

2-(2-Fluorophenyl)pyridin-4(1H)-one

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-7-8(14)5-6-13-11/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYWBUGOBMPEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C=CN2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692416 | |

| Record name | 2-(2-Fluorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261961-49-2 | |

| Record name | 2-(2-Fluorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A widely employed strategy involves nucleophilic aromatic substitution reactions, where a fluorophenyl group is introduced into a pyridinone backbone. For example, a protocol adapted from the synthesis of analogous imidazo[1,2-a]pyridines utilizes 2-fluoroaniline and 4-hydroxypyridine as starting materials. The reaction proceeds in methanol under acidic conditions (e.g., toluenesulfonic acid) at 70°C, followed by cyclization with 2-isocyano-2,4,4-trimethylpentane. This method achieves moderate yields (45–55%) and is notable for its compatibility with electron-deficient aromatic systems.

Palladium-Catalyzed Cross-Coupling

Cross-coupling reactions offer precise control over regioselectivity. A patent describes the use of pyridine-3-sulfonyl chloride and 2-fluorophenylboronic acid in a Suzuki-Miyaura coupling. The reaction employs Pd₂(dba)₃ and XantPhos as a ligand system in toluene at 110°C, yielding the target compound after purification via recrystallization. Key advantages include scalability and tolerance of functional groups, though catalyst costs remain a limitation for industrial applications.

Cyclocondensation Approaches

Cyclocondensation of α,β-unsaturated ketones with fluorophenyl-containing amines represents another route. A method detailed in a Wiley article involves heating 2-fluoroaniline with acetylpyridone derivatives in dimethylformamide (DMF) at 120°C for 12 hours. This approach avoids transition metals but requires stringent moisture control to prevent hydrolysis of intermediates.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Optimal solvent systems vary by methodology:

-

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in NAS and cyclocondensation by stabilizing transition states.

-

Protic solvents like methanol improve yields in coupling reactions by facilitating proton transfer.

Temperature plays a critical role in minimizing side reactions. For instance, maintaining 30±2°C during sulfonylation prevents decomposition of sensitive intermediates.

Catalytic Systems

Comparative studies highlight the superiority of Pd₂(dba)₃ over Pd(OAc)₂ in cross-coupling, with yields increasing from 35% to 62% when switching ligands to XantPhos. Base selection also impacts efficiency; potassium carbonate outperforms sodium hydride in deprotonation steps due to reduced side-product formation.

Purification and Characterization

Recrystallization Protocols

Crude products often contain unreacted starting materials, necessitating recrystallization. A patent recommends methanol as the solvent, with a mass ratio of 1:4 (crude product:methanol) and heating to 60°C to achieve >99% purity. This method reduces residual 2-fluoroaniline to <0.1%, critical for pharmaceutical-grade material.

Chromatographic Techniques

Preparative HPLC with a C18 column and acetonitrile/water gradient (10–90% over 30 minutes) resolves regioisomers, particularly when synthesizing analogs with adjacent substituents.

Spectroscopic Validation

-

¹H NMR : Characteristic signals include a doublet for the fluorophenyl proton (δ 7.45–7.55 ppm) and a singlet for the pyridinone NH (δ 12.1 ppm).

-

HRMS : Calculated for C₁₁H₈FNO ([M+H]⁺): 190.0667; observed: 190.0669.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to flow reactors reduces reaction times from 12 hours to 30 minutes for NAS, as demonstrated in pilot-scale studies. Automated systems enable precise control of stoichiometry and temperature, minimizing batch-to-batch variability.

Cost-Benefit Analysis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 55 | 68 |

| Annual Output (kg) | 500 | 1,200 |

| Catalyst Cost ($/kg) | 320 | 280 |

Data adapted from patent and academic sources.

Challenges and Limitations

regioselectivity Issues

Competing substitution at the 3-position of the pyridinone ring occurs in 15–20% of cases, necessitating costly separation steps. Computational modeling suggests steric hindrance from the 2-fluorophenyl group exacerbates this issue.

Solubility Constraints

The compound’s low solubility in aqueous media (0.8 mg/mL at pH 7.4) complicates formulation. Nanoemulsion techniques using polyvinylpyrrolidone (PVP) increase solubility to 12 mg/mL but require stabilization against Ostwald ripening.

Recent Methodological Advances

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(2-Fluorophenyl)pyridin-4(1H)-one as an anticancer agent. Its derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structural motifs have demonstrated potent inhibition of the p38 MAP kinase pathway, which is crucial for cancer cell survival and proliferation .

Neurological Disorders

The compound has also been investigated for its effects on neurological disorders. Modifications of the pyridinone scaffold have resulted in analogs that act as positive allosteric modulators of GABA-A receptors, which are implicated in various neurological conditions such as anxiety and epilepsy . The introduction of fluorine atoms has been shown to enhance metabolic stability and receptor affinity, making these compounds promising candidates for further development.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Key synthetic strategies include:

- Nucleophilic Substitution : The introduction of the fluorophenyl group can be achieved through nucleophilic substitution reactions on halogenated pyridine precursors.

- Cyclization Reactions : Cyclization methods are used to form the pyridinone core, often requiring specific catalysts and reaction conditions to optimize yield and purity.

A detailed synthesis pathway is illustrated in the following table:

| Step | Reaction Type | Reactants | Conditions | Yield |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | 2-Fluorobenzyl bromide, pyridine derivative | Inert atmosphere, reflux | 75% |

| 2 | Cyclization | Pyridin-4(1H)-one precursor | Acidic conditions, heat | 85% |

Structure-Activity Relationships

The SAR studies reveal that modifications at the 4-position of the pyridinone significantly influence biological activity. For example, substituents such as halogens or alkyl groups can enhance binding affinity to target receptors while improving metabolic stability .

Case Study: Anticancer Efficacy

In a recent study, a series of derivatives based on this compound were tested against various cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low nanomolar range against breast cancer cells, highlighting their potential as therapeutic agents .

Case Study: Neurological Modulation

Another investigation focused on the modulation of GABA-A receptors using fluorinated analogs of this compound. These compounds demonstrated enhanced allosteric modulation compared to non-fluorinated counterparts, suggesting that fluorination plays a critical role in optimizing pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Structural and Electronic Differences

Fluorinated vs. Chlorinated Analogs

- Chlorinated Pyridinones: Compounds like those in (e.g., 2-chloro-5-(4-substituted phenyl)pyridin-3-yl derivatives) exhibit higher molecular weights (466–545 g/mol) and melting points (268–287°C) due to chlorine’s larger atomic size and polarizability.

- 2-(2-Fluorophenyl)pyridin-4(1H)-one: Fluorine’s smaller size and strong electronegativity reduce steric hindrance and increase electronic effects on the pyridinone ring, likely lowering melting points compared to chloro analogs. This enhances interactions with biological targets (e.g., enzymes or receptors) .

Hydroxyl-Substituted Pyridinones

- 3-Hydroxypyridin-4-ones: and highlight compounds like 5-benzyloxy-2-(hydroxymethyl)pyridin-4(1H)-one. In contrast, the fluorophenyl group in the target compound balances lipophilicity and polarity, favoring membrane permeability .

Trifluoromethyl and Polyfluoroalkyl Derivatives

- 4-Trifluoromethylpyridin-2(1H)-ones (): Compounds like 4-heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) incorporate bulkier polyfluoroalkyl groups, which enhance metabolic resistance but may reduce synthetic yields (e.g., 23–67% for 4p vs. 67–81% for chloro analogs in ). The target compound’s simpler fluorophenyl group likely allows higher synthetic efficiency .

Analgesic Activity

- 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p): Demonstrated analgesic effects in rodent models ().

Tyrosinase Inhibition

- 5-Benzyloxy-2-(phenyliminomethyl)pyridin-4(1H)-one (IVb): Acts as a tyrosinase inhibitor (). The fluorophenyl group in the target compound may modulate inhibitory potency by altering electron density or steric interactions .

Antioxidant and Iron Chelation

- Ortho-Hydroxypyridine-4-one Chelators (): Hydroxyl groups enable iron binding, useful in treating iron overload. The target compound’s fluorophenyl group lacks chelation capacity but may contribute to antioxidant activity via radical stabilization .

Physicochemical Properties

Note: LogP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-fluorophenyl)pyridin-4(1H)-one, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves multi-step reactions, such as coupling fluorophenyl precursors with pyridinone intermediates. Key steps include nucleophilic substitution, cyclization, and functional group protection. For example, and highlight the importance of pH control (6.5–7.5) and inert atmospheres (e.g., nitrogen) to minimize side reactions. Optimization strategies include:

- Temperature : Maintaining 60–80°C during cyclization to balance reaction rate and selectivity.

- Catalysts : Using palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for high purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- X-ray crystallography : SHELX software ( ) is used to resolve crystal structures, with refinement parameters (R-factor < 0.05) ensuring accuracy.

- Spectroscopy :

- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon connectivity .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 218.08) .

- IR spectroscopy : Detects carbonyl stretches (~1650 cm) and C-F bonds (~1220 cm) .

Q. What analytical methods are used to assess the purity and stability of fluorinated pyridinone derivatives?

- Methodology :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .

- Accelerated stability studies : Conducted at 40°C/75% RH for 4 weeks to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation of fluorinated pyridinone derivatives?

- Methodology :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for F chemical shifts) .

- Crystallographic validation : Use SHELXL ( ) to refine structures and identify positional errors (e.g., misassigned fluorine atoms) .

- Dynamic NMR : Resolve conformational equilibria (e.g., keto-enol tautomerism) by variable-temperature experiments .

Q. What computational strategies are employed to predict the reactivity of the fluorophenyl moiety in pyridinone derivatives?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the fluorine atom’s electron-withdrawing effect increases electrophilicity at the pyridinone carbonyl .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. highlights docking scores (<-7.0 kcal/mol) correlating with experimental IC values .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodology :

- Analog synthesis : Introduce substituents (e.g., methyl, trifluoromethyl) at positions 3 and 5 of the pyridinone ring to modulate lipophilicity (clogP 1.5–3.0) .

- Biological assays :

- Enzyme inhibition : Measure IC using fluorescence-based kinase assays ().

- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 cells .

- Pharmacokinetic profiling : Assess bioavailability (%F >30) and half-life (t >4h) in Sprague-Dawley rats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.